4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole
Description
4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a methylsulfanyl moiety at position 3. The sulfonyl group enhances electronegativity and stability, while the fluorophenyl and methylsulfanyl substituents influence intermolecular interactions and solubility .
Properties
Molecular Formula |
C16H11F2NO3S2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C16H11F2NO3S2/c1-23-16-15(24(20,21)13-8-6-12(18)7-9-13)19-14(22-16)10-2-4-11(17)5-3-10/h2-9H,1H3 |
InChI Key |
BYUANIFUTZBENL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Core: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
Introduction of Fluorinated Aromatic Rings: The fluorinated aromatic rings can be introduced through nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Methylsulfanyl Group Addition: The methylsulfanyl group can be added through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound may influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonated Oxazoles
*Calculated based on molecular formula C₁₈H₁₅F₂NO₅S₂.
Key Observations :
- Steric Effects : Methylsulfanyl at position 5 provides steric flexibility, unlike bulkier groups (e.g., propane-1-sulfonyl), which may hinder molecular packing .
- Crystal Packing : Isostructural compounds (e.g., –3) demonstrate that halogen substitution (Cl vs. F) minimally affects overall conformation but alters intermolecular contacts (e.g., C–H···F vs. C–H···Cl interactions) .
Physicochemical Properties
Table 2: Intermolecular Interaction Analysis
*Estimated from quantum mechanical calculations in analogous systems.
Key Observations :
- Fluorine substituents promote C–H···F interactions, contributing to dense crystal packing and higher thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
